4-氯-2-(氯甲基)-6-氟喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

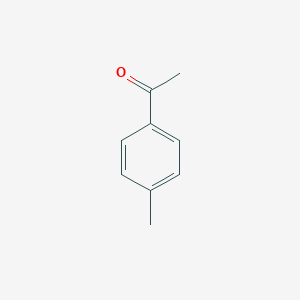

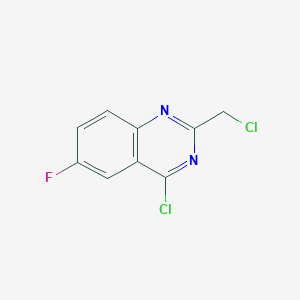

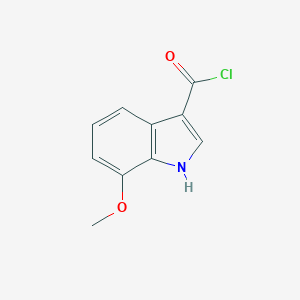

The compound "4-Chloro-2-(chloromethyl)-6-fluoroquinazoline" is a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of chlorine and fluorine atoms in the compound suggests that it may have significant biological activity, as halogenated compounds often do.

Synthesis Analysis

The synthesis of halogenated quinazolines typically involves multi-step reactions, starting from simple precursors such as amino acids or benzoic acids. For instance, compound synthesis from 2-amino-4-fluoro benzoic acid and urea involves cyclization, chlorination, and nucleophilic substitution steps . Another example includes the synthesis of a 6-fluoroquinazoline derivative through a series of steps including substitution, nitration, reduction, cyclization, and chlorination . These methods highlight the complexity and the need for optimization in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a 6-fluoroquinazolinylpiperidinyl-containing compound was confirmed through single crystal X-ray diffraction analysis . Similarly, the structure of a 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated using X-ray crystallography, revealing its orthorhombic crystal system .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The presence of halogen atoms in the quinazoline ring can also facilitate Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 4-aryl-substituted 2-trichloromethylquinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. Halogenated quinazolines often exhibit significant biological activities due to their ability to interact with biological targets. For example, some 2-trichloromethylquinazoline derivatives show potent antiplasmodial activity against Plasmodium falciparum strains . The introduction of halogen atoms can also enhance the cytotoxicity of quinazoline derivatives against cancer cell lines, as seen in the case of 4-(halogenoanilino)-6-bromoquinazolines .

科学研究应用

喹啉衍生物在抗疟治疗中的应用

抗疟应用

氯喹及其衍生物,包括羟氯喹,是最初用于抗疟治疗的4-氨基喹啉化合物。它们对疟疾的有效性,尽管出现了耐氯喹的恶性疟原虫菌株,已导致为各种疾病重新利用这些药物,利用其生化特性在传染性和非传染性疾病中进行潜在的治疗应用(Njaria等人,2015)。

免疫调节作用

自身免疫性疾病的治疗

氯喹和羟氯喹的免疫抑制活性在降低T细胞和B细胞过度活跃方面发挥着至关重要的作用,这有利于管理系统性红斑狼疮和类风湿性关节炎等自身免疫性疾病(Taherian等人,2013)。

在COVID-19治疗中的作用

COVID-19的治疗潜力

对COVID-19治疗的早期研究强调了氯喹和羟氯喹在体外抑制SARS-CoV-2病毒复制的有效性。这些发现导致了临床研究探索它们在管理COVID-19中的作用,尽管它们在此背景下的总体疗效和安全性已得到广泛争论,需要进一步研究(Dermawan等人,2020)。

分析和环境应用

抗氧化活性测量

喹啉衍生物已在确定抗氧化活性方面得到探索,表明它们在药学之外在食品工程和环境科学等领域的效用。涉及喹啉的分析方法可以评估各种样品中的抗氧化能力,证明了它们更广泛的科学应用(Munteanu & Apetrei, 2021)。

属性

IUPAC Name |

4-chloro-2-(chloromethyl)-6-fluoroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2/c10-4-8-13-7-2-1-5(12)3-6(7)9(11)14-8/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLNVUDMKOGLGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)-6-fluoroquinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)